molecular formula C26H25BrN4O2 B13374160 N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide

N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide

Cat. No.: B13374160
M. Wt: 505.4 g/mol
InChI Key: WYWHTOFVQKNSBC-ZIESHWKISA-N
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Description

N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylamino group, and a hydrazino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromophenyl ethylidene intermediate, followed by the introduction of the hydrazino carbonyl group through a condensation reaction. The final step involves the addition of the dimethylamino phenyl vinyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.

Major Products: The major products formed from these reactions include brominated derivatives, alcohols, amines, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • N-{1-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide
  • N-{1-({2-[1-(4-fluorophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide

Comparison: Compared to its analogs, N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding and may also affect its pharmacokinetic properties.

Properties

Molecular Formula

C26H25BrN4O2

Molecular Weight

505.4 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H25BrN4O2/c1-18(20-11-13-22(27)14-12-20)29-30-26(33)24(28-25(32)21-7-5-4-6-8-21)17-19-9-15-23(16-10-19)31(2)3/h4-17H,1-3H3,(H,28,32)(H,30,33)/b24-17+,29-18+

InChI Key

WYWHTOFVQKNSBC-ZIESHWKISA-N

Isomeric SMILES

C/C(=N\NC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/NC(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)C(=CC1=CC=C(C=C1)N(C)C)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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